Carabrol

Description

Properties

IUPAC Name |

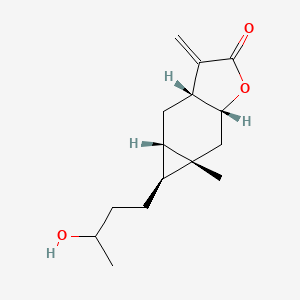

(3aR,4aS,5S,5aR,6aR)-5-(3-hydroxybutyl)-5a-methyl-3-methylidene-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10-,11+,12+,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIXBBDFRVGBOQ-WQFFSLPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrol can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the cycloaddition of carabranolide moieties through a spirotetrahydrofuran ring . The synthesis typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Carpesium abrotanoides. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of this compound.

Chemical Reactions Analysis

Types of Reactions: Carabrol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the lactone ring, altering the compound’s biological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified lactone rings and different substituents at the C-4 position .

Scientific Research Applications

Chemical Applications

Model Compound for Research

Carabrol serves as a significant model compound for studying sesquiterpene lactone chemistry. Its unique structural properties make it an ideal candidate for developing new synthetic methodologies. Researchers utilize this compound to understand the reactivity and interactions of sesquiterpene lactones, which can lead to the discovery of novel compounds with enhanced biological activities.

Biological Applications

Cytotoxic Properties

this compound exhibits notable cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy. Studies have indicated its potential in inducing apoptosis in malignant cells while sparing normal cells, thus highlighting its therapeutic promise in oncology.

Antimicrobial Activity

The compound has demonstrated significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of several pathogenic microorganisms, making it valuable in the development of natural antimicrobial agents. Its effectiveness against resistant strains of bacteria is particularly noteworthy.

Medical Applications

Cancer Therapy

Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer treatment. Studies have shown that it can induce programmed cell death in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antioxidant Effects

this compound has been identified as a potent antioxidant. Its ability to scavenge free radicals helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This property enhances its therapeutic potential in preventing cellular damage.

Industrial Applications

Natural Pesticides and Insecticides

The biological activities of this compound extend to agricultural applications. Its insecticidal properties are being explored for developing natural pesticides that can effectively manage pests while minimizing environmental impact. This application aligns with the growing demand for sustainable agricultural practices.

Data Table: Summary of this compound's Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Model compound for synthetic methodologies | Facilitates understanding of sesquiterpene lactones |

| Biology | Cytotoxic effects on cancer cells | Induces apoptosis in malignant cells |

| Antibacterial and antifungal properties | Effective against pathogenic microorganisms | |

| Medicine | Potential cancer therapy | Modulates apoptotic pathways |

| Antioxidant effects | Protects against oxidative stress | |

| Industry | Development of natural pesticides | Sustainable alternatives to chemical pesticides |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the effects of this compound on various cancer cell lines demonstrated significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanisms involved included the activation of apoptotic pathways and inhibition of cell cycle progression.

- Antimicrobial Efficacy : Research investigating this compound's antimicrobial properties revealed that it effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a natural antibiotic alternative.

- Antioxidant Activity Assessment : In vitro studies highlighted this compound's ability to scavenge free radicals, indicating its role in protecting cellular integrity from oxidative damage. This property positions this compound as a candidate for further exploration in neuroprotective therapies.

Mechanism of Action

Carabrol exerts its effects through various molecular targets and pathways:

Cytotoxicity: this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Antibacterial Activity: this compound inhibits bacterial growth by targeting bacterial cell walls and interfering with essential metabolic processes.

Antifungal Activity: this compound disrupts fungal cell membranes and inhibits spore germination, leading to fungal cell death.

Comparison with Similar Compounds

Data Tables

Table 1: Antimicrobial Activity Comparison

| Compound | Target Microbe | MIC/IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | 25 | |

| Carabrone | Colletotrichum lagenarium | 12 | |

| Ivalin | Xanthomonas oryzae | 18 | |

| Dithis compound A | HL-60 cells | 8.7 (IC₅₀) |

Table 2: Cytotoxicity and Selectivity

| Compound | HL-60 (IC₅₀, µM) | A549 (IC₅₀, µM) | Selectivity Index (HL-60/A549) |

|---|---|---|---|

| This compound | >10 | >10 | N/A |

| Dithis compound A | 8.7 | >10 | >1.15 |

| Dicarabrone C | 8.2 | >10 | >1.22 |

Key Research Findings

Synergistic Effects : this compound and Carabrone derivatives exhibit enhanced bioactivity in dimeric forms, likely due to improved target binding and metabolic stability .

Mechanistic Divergence : While this compound inhibits NF-κB via ERK/p38 pathways, Ivalin targets reactive oxygen species (ROS) generation, indicating divergent anti-inflammatory mechanisms .

Biosynthetic Flexibility: The [4+2] and [3+2] cycloaddition pathways in C. abrotanoides allow structural diversification, yielding compounds with tailored bioactivities .

Q & A

Q. How can researchers ethically source human tissue samples for this compound’s pharmacodynamic studies?

- Methodological Answer : Obtain informed consent under Institutional Review Board (IRB) approval. Use de-identified samples from accredited biobanks. Document procurement protocols in compliance with the Declaration of Helsinki. Include ethical statements in all publications .

Interdisciplinary Applications

Q. What integrative approaches link this compound’s chemical properties to ecological impact assessments?

- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) for environmental sample analysis with ecotoxicological models (e.g., ECOSAR). Measure biodegradation rates via LC-MS/MS and correlate with microbial community data (16S rRNA sequencing). Publish in journals requiring dual expertise (e.g., Environmental Science & Technology) .

Q. How can machine learning enhance high-throughput screening of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.